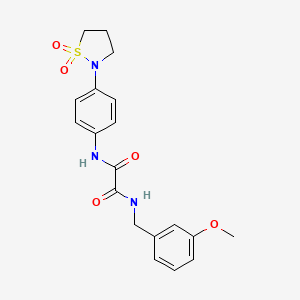

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(3-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-27-17-5-2-4-14(12-17)13-20-18(23)19(24)21-15-6-8-16(9-7-15)22-10-3-11-28(22,25)26/h2,4-9,12H,3,10-11,13H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQYYAQFACRKDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-methoxybenzyl)oxalamide is a complex synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O4S, with a molecular weight of approximately 373.51 g/mol. The compound features a dioxidoisothiazolidine moiety and an oxalamide linkage, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N3O4S |

| Molecular Weight | 373.51 g/mol |

| CAS Number | 1105205-93-3 |

Research indicates that this compound exhibits notable biological activities, particularly in anticancer and antimicrobial domains. The compound appears to interact with cellular pathways involved in:

- Cell Cycle Regulation : It may influence the G1-S transition in the cell cycle, modulating the activity of cyclin-dependent kinases (CDKs), which are crucial for cell division and proliferation.

- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that compounds with similar structural features can exhibit significant inhibitory effects against bacteria and fungi, indicating that this compound may also possess similar properties .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

-

Anticancer Studies :

- A study focused on the effects of various oxalamides on cancer cell lines demonstrated that certain derivatives could significantly inhibit cell growth by inducing apoptosis through CDK modulation.

- Another investigation highlighted the ability of related compounds to alter mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cancer cell death .

- Antimicrobial Evaluations :

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Pattern Variations

Methoxy Position on the Benzyl Group

- Target Compound : 3-Methoxybenzyl at N2.

- Analog: N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide (PubChem ID) . Key Difference: Methoxy group at the para position (4-methoxy) instead of meta (3-methoxy).

Chloro Substituents on the Phenyl Ring

- Analog 1: N1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide (CAS 1105230-52-1) . Molecular Formula: C₁₉H₂₀ClN₃O₅S. Key Difference: Chloro substituent at the 4-position of the phenyl ring.

- Analog 2: N1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide (CAS 1105230-21-4) . Molecular Weight: 437.9 g/mol. Structural Note: Combines chloro and 4-methoxybenzyl groups, suggesting dual modifications for activity optimization .

Heterocyclic Core Modifications

Thieno-Pyrazol Substituents

- Analog: N1-(5,5-Dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide (CAS 899733-21-2) . Molecular Formula: C₂₁H₂₀N₄O₅S. Key Difference: Replacement of isothiazolidine with a fused thieno-pyrazol sulfone. Impact: Expanded heterocyclic system may enhance π-π stacking interactions or modulate solubility .

Isoindoline-1,3-dione Derivatives

- Analog Series : GMC-1 to GMC-10 (e.g., N1-(4-Chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide ) .

Antiviral Activity (HIV Entry Inhibition)

- Analog : N1-((5-(Hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (Compound 20) .

Enzyme Inhibition (sEH, CYP450)

Physicochemical Properties

*Estimated based on structural similarity to CAS 1105230-21-4 .

Q & A

Basic: What are the critical steps and intermediates in synthesizing N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-methoxybenzyl)oxalamide with high purity?

Methodological Answer:

The synthesis typically involves a multi-step route starting with oxalyl chloride reacting with substituted aromatic amines. Key intermediates include:

- 4-(1,1-dioxidoisothiazolidin-2-yl)aniline : Prepared via cyclization of a thioamide precursor under oxidative conditions .

- 3-methoxybenzylamine : Sourced commercially or synthesized via reductive amination of 3-methoxybenzaldehyde.

The final step involves coupling these intermediates using oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity . Critical parameters include strict temperature control to avoid side reactions (e.g., over-chlorination) and solvent selection (e.g., DCM for solubility and inertness) .

Basic: What analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

A combination of spectroscopic and spectrometric methods is essential:

- NMR :

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O stretch) validate the oxalamide and sulfone groups .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical molecular weight (e.g., 407.87 g/mol for related analogs) .

Advanced: How can researchers resolve contradictory bioactivity data across analogs of this compound?

Methodological Answer:

Contradictions in bioactivity (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from structural variations or experimental conditions. Strategies include:

- Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., replacing 3-methoxybenzyl with 4-fluorobenzyl) to isolate functional group contributions .

- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH (7.4 for physiological relevance), and cell line passage number .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or kinases, correlating with experimental data .

Advanced: What formulation strategies improve the compound’s stability in aqueous solutions for in vivo studies?

Methodological Answer:

The compound’s limited aqueous solubility and hydrolytic sensitivity (due to the oxalamide bond) require:

- Lyophilization : Prepare lyophilized powders using cryoprotectants (e.g., trehalose) to enhance shelf life .

- Nanoparticle Encapsulation : Use PEGylated liposomes or PLGA nanoparticles to protect against hydrolysis and improve bioavailability .

- pH Adjustment : Buffered solutions (pH 6.5–7.0) minimize degradation, as acidic/basic conditions accelerate amide bond cleavage .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s therapeutic potential?

Methodological Answer:

SAR optimization involves:

- Core Modifications :

- Bioisosteric Replacement : Substitute the oxalamide with a urea or thiourea moiety to evaluate hydrogen-bonding patterns .

- In Vitro Screening : Test analogs against panels of cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (e.g., TNF-α) to identify lead candidates .

Advanced: What computational methods predict the compound’s metabolic pathways and toxicity risks?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.